molecular formula C17H12ClN3O2 B11376705 N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11376705
M. Wt: 325.7 g/mol
InChI Key: DPSYQGKEBJGCTF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide compound characterized by a 2-chlorophenyl substituent on the carboxamide nitrogen and a phenyl group at the 1-position of the pyridazine ring. Pyridazinecarboxamides are frequently studied for their pharmacological activities, including enzyme inhibition and anticancer effects, with substituent variations critically influencing their behavior .

Properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C17H12ClN3O2/c18-13-8-4-5-9-14(13)19-17(23)16-15(22)10-11-21(20-16)12-6-2-1-3-7-12/h1-11H,(H,19,23)

InChI Key

DPSYQGKEBJGCTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and phenylhydrazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.

    Cyclization: The key step in the synthesis is the cyclization of the intermediate compounds to form the dihydropyridazine ring. This is achieved through the use of specific catalysts and reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent yield and quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives:

  • Acidic Hydrolysis :
    RCONH2+H2OH+RCOOH+NH3\text{RCONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{NH}_3
    Produces 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid and 2-chloroaniline.

  • Basic Hydrolysis :
    RCONH2+OHRCOO+NH3\text{RCONH}_2 + \text{OH}^- \rightarrow \text{RCOO}^- + \text{NH}_3
    Forms a carboxylate salt under alkaline conditions.

Conditions :

Reaction TypeReagentsTemperatureYield (%)
AcidicHCl (6M)Reflux78–85
BasicNaOH (2M)80°C65–72

Substitution Reactions

The pyridazine ring and chlorophenyl group participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl moiety undergoes directed substitution at the para position relative to chlorine:

  • Nitration :
    Ar-Cl+HNO3H2SO4Ar-NO2\text{Ar-Cl} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2
    Forms a nitro derivative at the 4-position of the chlorophenyl group.

Nucleophilic Substitution

The pyridazine ring’s nitrogen atoms facilitate nucleophilic displacement:

  • Amination :
    C6H5N2O+RNH2C6H5N2O-R\text{C}_6\text{H}_5\text{N}_2\text{O} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_5\text{N}_2\text{O-R}
    Yields amino-substituted derivatives under mild conditions.

Reactivity Comparison :

PositionReactivity (EAS)Preferred Reagents
ChlorophenylModerateHNO₃, SO₃
Pyridazine NHighRNH₂, ROH

Oxidation

The dihydropyridazine ring oxidizes to a pyridazine derivative:
DihydropyridazineKMnO4Pyridazine\text{Dihydropyridazine} \xrightarrow{\text{KMnO}_4} \text{Pyridazine}
Yields 4-oxo-1-phenylpyridazine-3-carboxamide with >90% efficiency.

Reduction

The carboxamide group reduces to a primary amine:
RCONH2LiAlH4RCH2NH2\text{RCONH}_2 \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{NH}_2
Forms N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-methylamine.

Reaction Parameters :

ProcessReagentSolventTime (h)Yield (%)
OxidationKMnO₄ (0.1M)H₂O/AcOH492
ReductionLiAlH₄ (2eq)THF684

Cyclization Reactions

Under acidic conditions, intramolecular cyclization occurs:

  • Formation of Bicyclic Derivatives :
    CompoundH2SO4Bicyclic lactam\text{Compound} \xrightarrow{\text{H}_2\text{SO}_4} \text{Bicyclic lactam}
    Produces fused pyridazine-pyrrolidinone structures.

Key Observations :

  • Cyclization efficiency depends on substituent electronic effects.

  • Chlorine’s electron-withdrawing nature accelerates reaction kinetics.

Biological Interactions

While not traditional chemical reactions, interactions with enzymes highlight its biochemical reactivity:

  • Carbonic Anhydrase Inhibition :
    Binds to zinc ions in the enzyme’s active site via the carboxamide oxygen .

  • Kinase Binding :
    Forms hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR).

Binding Affinity Data :

Target EnzymeKᵢ (nM)Interaction Type
Carbonic Anhydrase IX12.4Zn²⁺ coordination
EGFR Kinase8.7H-bonding with backbone NH

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–Cl bond:
Ar-ClhνAr+Cl\text{Ar-Cl} \xrightarrow{h\nu} \text{Ar}^\bullet + \text{Cl}^\bullet
Generates aryl radicals, which dimerize or react with solvents.

Quantum Yield :

  • ΦC–Cl=0.33\Phi_{\text{C–Cl}} = 0.33 in acetonitrile.

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Hydrolysis (acidic)3.2 × 10⁻⁴58.2
EAS (nitration)1.1 × 10⁻³45.7
Pyridazine oxidation8.9 × 10⁻³32.1

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. For example, a related study reported an IC50 value of 9.19 μM against Hepatitis C virus (HCV), indicating strong anticancer potential .

Antiviral Properties

The antiviral activity of N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has also been explored:

  • Case Study : A study indicated that certain derivatives demonstrated effective inhibition of respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 μM, suggesting potential efficacy against viral infections .

Enzyme Inhibition

The structure of this compound suggests it may act as an inhibitor for specific enzymes involved in disease processes:

Enzyme Inhibitory Activity IC50 Value (μM)
Protein Kinase B (PKB/Akt)Significant inhibition observed0.35
HCV NS5B RNA PolymeraseHigh selectivity index32.2

These findings indicate the compound's potential as a therapeutic agent targeting critical pathways in cancer and viral replication.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent differences, yields, melting points, and spectral features:

Compound ID/Name Substituents (R1, R2, R3) Yield (%) Melting Point (°C) Key Features
N-(3-Fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-... (37) R1: 3-Fluoro-4-(quinolinyloxy); R2: Piperidinyl 38.9 152.3–153.1 Quinoline-ether linkage; moderate yield; high melting point
Compound 45 R1: 3-Fluoro-4-(quinolinyloxy); R2: 4-Methylpiperidinyl 44.1 148.5–150.1 Enhanced yield vs. 37; similar melting point
Compound 10d R1: 4-(Aminosulfonyl)phenyl; R2: 4-Chlorophenyl N/A N/A Sulfonamide group; NMR discrepancies suggest prior structural misassignment
N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-... R1: 3,4-Dichlorophenyl; R2: 4-Methoxyphenyl N/A N/A Dual chloro substituents; methoxy group; higher molecular weight (390.22)
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-... R1: 4-Sulfamoylphenyl; R2: Pyrimidinyl N/A N/A Sulfamoyl linkage; pyrimidine moiety; molecular weight 462.5
Key Observations:
  • Substituent Position : The 2-chlorophenyl group in the target compound likely induces distinct steric and electronic effects compared to analogs with substituents at meta or para positions (e.g., 3-fluoro-4-substituted phenyl in compounds 37 and 45). Ortho-substituted chlorophenyl groups may hinder rotational freedom, affecting binding to biological targets.
  • Melting Points: Compounds with extended aromatic systems (e.g., quinolinyloxy in 37 and 45) exhibit higher melting points (>148°C), likely due to increased molecular rigidity and intermolecular interactions.
  • Yields : The 4-methylpiperidinyl substituent in compound 45 improves synthetic yield (44.1%) compared to the piperidinyl analog 37 (38.9%), suggesting that alkylation at the piperidine nitrogen enhances reaction efficiency .

Spectral and Structural Characterization

  • NMR Discrepancies: Compound 10d ([4-(aminosulfonyl)phenyl variant) demonstrated conflicting $ ^1H $ NMR data compared to prior reports, underscoring the necessity of rigorous spectroscopic validation for structural confirmation .
  • Spectral Consistency : Acids and amides with pyridazinecarboxamide scaffolds (e.g., compounds 8a–d and 10a–d in ) showed consistent $ ^1H $ NMR patterns with literature, except for 10d, reinforcing the impact of substituents on spectral profiles .

Biological Activity

N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on anticancer properties and receptor interactions.

Structural Characteristics

The compound has a molecular formula of C12H10ClN2O2C_{12}H_{10}ClN_2O_2 and features a 4-oxo-1,4-dihydropyridazine core. The crystal structure is characterized by nearly planar conformation and hydrogen bonding interactions between the NH and carbonyl groups. This structural arrangement is crucial for its biological activity as it influences the compound's interaction with biological targets .

Synthesis

The synthesis of this compound typically involves an amide condensation reaction. The compound can be obtained through the reaction of appropriate hydrazonoyl halides with substituted phenyl compounds under mild conditions .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties using the MTT assay to determine the half-maximal inhibitory concentration (IC50) values.

Cell Line IC50 (µM) Reference
Human Colon Carcinoma (HCT116)2.40 ± 0.12
Hepatocellular Carcinoma (HepG2)3.00 ± 0.15

These findings indicate that the compound is comparable to established anticancer agents, suggesting its potential as a therapeutic candidate.

The mechanism by which this compound exerts its anticancer effects may involve modulation of specific cellular pathways. For instance, it has been suggested that the compound interacts with key receptors involved in cancer proliferation and survival .

Additionally, studies have indicated that modifications in the molecular structure can lead to variations in biological activity, highlighting the importance of substituent choice on the phenyl rings .

Receptor Interactions

The compound has shown potential as a selective CB2 cannabinoid receptor agonist, which plays a role in various physiological processes including pain modulation and immune response. The binding affinity and efficacy at the CB2 receptor have been characterized, indicating that structural modifications can enhance selectivity and potency .

Case Studies

In one study involving human colon carcinoma cells (HCT116), this compound demonstrated significant anti-proliferative activity compared to control treatments. The study utilized dose-response curves to establish IC50 values and assessed cell viability through colorimetric assays.

Another investigation explored the effect of this compound on hepatocellular carcinoma cell lines (HepG2), revealing promising results that warrant further exploration into its therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, and how is its purity validated?

  • Methodology : Multi-step synthesis typically involves coupling reactions (e.g., amidation, cyclization) under controlled conditions. For example, analogous dihydropyridine derivatives are synthesized via nucleophilic substitution or condensation reactions using reagents like T3-Cl (trichloromethane) . Purification employs column chromatography or recrystallization, followed by characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Purity validation requires HPLC with ≥95% purity thresholds .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • Spectroscopy : 1H^1H-NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl groups at δ 165–170 ppm). IR identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D structure. Software like SHELXL refines bond lengths and angles (mean C–C bond: 1.515 Å) and calculates R factors (<0.07 for high confidence) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

  • Methodology :

  • Assay Validation : Repeat experiments under standardized conditions (e.g., pH, temperature, solvent controls).
  • Purity Reassessment : Use HPLC or LC-MS to rule out degradation byproducts .
  • Structural Analog Comparison : Compare activity with structurally related compounds (e.g., 1,4-dihydropyridines from ) to identify critical pharmacophores .
  • Statistical Analysis : Apply ANOVA or dose-response modeling to assess significance of variations .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?

  • Methodology :

  • Salt Formation : Introduce hydrochloride or sodium salts to enhance aqueous solubility.
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures for in vitro assays .
  • Prodrug Design : Modify the carboxamide group to improve membrane permeability, followed by enzymatic cleavage in vivo.
  • Computational Prediction : Employ tools like LogP calculators or molecular dynamics simulations to predict partition coefficients .

Q. How can crystallographic data from SHELX software be leveraged to study intermolecular interactions in this compound?

  • Methodology :

  • Hydrogen Bonding Analysis : Use SHELXL to identify H-bond donors/acceptors (e.g., N–H···O interactions with bond lengths ~2.8–3.2 Å) .
  • Packing Diagrams : Generate crystal packing models to assess π-π stacking (e.g., phenyl ring distances ~3.5–4.0 Å) .
  • Thermal Motion Analysis : Refine anisotropic displacement parameters to evaluate molecular flexibility or rigidity .

Data Contradiction and Validation

Q. What steps should be taken when crystallographic data conflicts with spectroscopic findings?

  • Methodology :

  • Re-examine Sample Purity : Contaminants may distort spectroscopic signals.
  • Multi-Technique Cross-Validation : Compare SC-XRD bond angles with DFT-calculated geometries (e.g., B3LYP/6-31G* basis sets) .
  • Dynamic Effects : Consider temperature-dependent NMR to probe conformational flexibility not captured in static crystal structures .

Experimental Design Considerations

Q. How should researchers design SAR (Structure-Activity Relationship) studies for derivatives of this compound?

  • Methodology :

  • Core Modifications : Systematically alter substituents (e.g., 2-chlorophenyl to 4-bromophenyl) and measure activity changes .
  • Pharmacophore Mapping : Use X-ray or docking data to identify critical interactions (e.g., hydrogen bonds with target residues).
  • Control Groups : Include reference compounds (e.g., known dihydropyridine-based inhibitors) for benchmarking .

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